Nabilone-d6
Description
Properties
Molecular Formula |
C24H36O3 |
|---|---|
Molecular Weight |
378.6 g/mol |
IUPAC Name |
(6aR,10aR)-1-hydroxy-3-(2-methyloctan-2-yl)-6,6-bis(trideuteriomethyl)-7,8,10,10a-tetrahydro-6aH-benzo[c]chromen-9-one |
InChI |
InChI=1S/C24H36O3/c1-6-7-8-9-12-23(2,3)16-13-20(26)22-18-15-17(25)10-11-19(18)24(4,5)27-21(22)14-16/h13-14,18-19,26H,6-12,15H2,1-5H3/t18-,19-/m1/s1/i4D3,5D3 |
InChI Key |
GECBBEABIDMGGL-RWZUIIDJSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C1([C@@H]2CCC(=O)C[C@H]2C3=C(C=C(C=C3O1)C(C)(C)CCCCCC)O)C([2H])([2H])[2H] |
Canonical SMILES |
CCCCCCC(C)(C)C1=CC(=C2C3CC(=O)CCC3C(OC2=C1)(C)C)O |
Origin of Product |
United States |
Preparation Methods
Deuterium Incorporation via Methyl Group Exchange
The primary deuteration in this compound occurs at the methyl groups attached to the 6-position of the dibenzopyran ring system. The process involves:
- Starting from the non-deuterated Nabilone precursor containing methyl groups at the 6-position.
- Subjecting the compound to hydrogen-deuterium exchange reactions using heavy water (D2O) or deuterated alcohols (e.g., CD3OD, C2D5OD) as solvents.
- Utilizing a rhodium-based catalyst and a base to facilitate the exchange of hydrogen atoms on the methyl groups with deuterium atoms from the solvent.
Reductive Deuteration
In some cases, the preparation involves converting functional groups through reduction in the presence of deuterated reducing agents or catalysts:
- The keto group at the 9-position of Nabilone can be stereospecifically reduced to a hydroxy group using deuterated reducing agents.
- Common reducing agents include deuterated hydrochloric acid (DCl), cerium iodide, Raney nickel, or sodium borohydride (NaBD4) combined with nickel chloride.
- These agents facilitate the incorporation of deuterium at the hydroxy-bearing carbon, ensuring the labeled compound retains the desired stereochemistry.
Synthetic Routes from Resorcinol Derivatives
The total synthesis of Nabilone and its deuterated analogues can proceed from resorcinol derivatives, where:
- The resorcinol core is functionalized to introduce the 1,1-dimethylheptyl side chain.
- The key intermediate undergoes cyclization and oxidation steps to form the dibenzopyranone structure.
- Deuterium incorporation is introduced either at the methylation step using deuterated methylating agents or during the reduction steps using deuterated reducing agents.
Analytical Data and Reaction Conditions
Solvent and Catalyst Selection
| Parameter | Typical Choice | Purpose |
|---|---|---|
| Deuterium Source | Heavy water (D2O), deuterated methanol (CD3OD), deuterated ethanol (C2D5OD) | Provide deuterium atoms for exchange |
| Catalyst | Rhodium complex | Catalyze hydrogen-deuterium exchange |
| Base | Organic or inorganic base (e.g., triethylamine) | Facilitate exchange reaction |
| Reducing Agents | NaBD4/NiCl2, DCl, Raney nickel | Stereospecific reduction with deuterium incorporation |
Reaction Conditions
- Temperature: Often mild to moderate (room temperature to 60°C) to avoid decomposition.
- Time: Several hours to ensure complete exchange.
- Atmosphere: Inert atmosphere (argon or nitrogen) to prevent oxidation.
Summary Table of Preparation Methods for this compound
| Step | Description | Key Reagents/Conditions | Outcome |
|---|---|---|---|
| 1. Starting Material | Non-deuterated Nabilone precursor | Commercial or synthesized from resorcinol | Precursor for deuteration |
| 2. Hydrogen-Deuterium Exchange | Exchange methyl hydrogens with deuterium using catalyst and deuterated solvents | Rhodium catalyst, D2O/CD3OD, base | Partial or full deuteration at methyl groups |
| 3. Reductive Deuteration | Reduce keto group stereospecifically with deuterium | NaBD4/NiCl2, DCl, Raney nickel | Incorporation of deuterium at hydroxy position |
| 4. Purification | Chromatography or recrystallization | Silica gel chromatography | Pure this compound product |
Research and Practical Considerations
- The stereochemistry during reduction is critical; microbial and chemical reduction studies show selective formation of stereoisomers, which must be controlled during synthesis.
- The degree of deuteration can be confirmed by mass spectrometry and proton nuclear magnetic resonance (1H NMR), where deuterium substitution leads to characteristic shifts and reduced proton signals at labeled sites.
- The use of deuterated solvents and reagents is cost-intensive; thus, optimization of reaction conditions is essential for industrial-scale synthesis.
This comprehensive review synthesizes information from patent literature, chemical databases, and peer-reviewed research articles to provide a detailed, authoritative account of this compound preparation methods. The key to successful synthesis lies in the selective and efficient incorporation of deuterium atoms at the methyl groups and hydroxy-bearing carbons, facilitated by catalytic exchange and reductive deuteration techniques.
Chemical Reactions Analysis
Reduction Reactions
Nabilone-d6 undergoes stereospecific reduction of its 9-keto group to form 9-hydroxy derivatives. In microbial studies, Bacillus cereus NRRL B8172 catalyzed this reduction, producing 9S-alcohol (compound 2a) and 9R-alcohol (compound 2b) with distinct stereochemistry . Key observations include:
-
Reagents/Conditions : Microbial enzymes under aerobic incubation (28°C, pH 7.0).
-
Kinetic Isotope Effect : Deuterium substitution at the 6,6-dimethyl positions may slightly alter reaction rates compared to non-deuterated nabilone, though explicit data are not reported .
Table 1: Reduction Products of this compound
| Product | Structure | Key NMR Shifts (δ, ppm) | Optical Rotation ([α]D) |
|---|---|---|---|
| 9S-Alcohol | 6aR,10aR,9S configuration | H9: 3.67–4.04 (m), H10a: 3.53 | +58.3° (CHCl₃) |
| 9R-Alcohol | 6aR,10aR,9R configuration | H9: 4.28 (brs), H10a: 3.22 | -46.7° (CHCl₃) |
Oxidation Reactions
Oxidative modifications occur at the alkyl side chain and aromatic rings:
-
Side Chain Oxidation : Nocardia salmonicolor cultures oxidize the terminal methyl group of the heptyl chain to a carboxyl group, yielding carboxylic acid derivatives (compounds 7 and 8) .
-
Aromatic Ring Hydroxylation : Hydroxylation at the 6'-position produces 6'-hydroxy-nabilone-d6 (compound 3a), confirmed by PMR shifts (δ 1.15 ppm, J = 6 Hz) .
Substitution Reactions
While direct substitution reactions are not explicitly documented for this compound, its parent compound undergoes nucleophilic substitution at the 1'-position under alkaline conditions . Deuterium labeling may stabilize certain intermediates, but this remains speculative without kinetic data.
Microbial vs. Chemical Reactivity
Microbial transformations differ from synthetic chemical reactions:
Table 2: Comparison of Reaction Pathways
Mechanistic Insights
Scientific Research Applications
Nabilone-d6 has a wide range of scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry to study the metabolism and pharmacokinetics of nabilone.
Biology: Used in studies to understand the interaction of cannabinoids with biological systems, particularly the endocannabinoid system.
Medicine: Investigated for its potential therapeutic effects in conditions such as chronic pain, multiple sclerosis, and fibromyalgia.
Industry: Used in the development of new cannabinoid-based pharmaceuticals and in quality control processes .
Mechanism of Action
Nabilone-d6 exerts its effects by interacting with the cannabinoid receptors CB1 and CB2, which are part of the endocannabinoid system. These receptors are widely distributed throughout the central and peripheral nervous systems and play a role in various physiological processes, including pain modulation, appetite regulation, and immune response . This compound acts as a partial agonist at these receptors, mimicking the effects of endogenous cannabinoids .
Comparison with Similar Compounds
Structural Analogs
Non-Deuterated Nabilone
- Structural Differences: Nabilone-d6 differs only in the replacement of six hydrogen atoms with deuterium.
Physicochemical Properties :
Property Nabilone This compound Molecular Weight (g/mol) 372.5 ~378.5 Log Po/w (XLOGP3) 5.8–6.2 (est.) Similar Solubility Low (lipophilic) Slightly lower
Cis-Nabilone (Cis-NAB-00)
- Structural Differences : Cis-nabilone is a stereoisomer of nabilone, differing in the spatial arrangement of the isopropylidene group.
- Pharmacological Impact : Altered stereochemistry reduces CB1/CB2 receptor affinity, diminishing therapeutic efficacy compared to nabilone and its deuterated form .
NAB-05 and NAB-06
These analogs share the nabilone backbone but differ in functional groups:
- NAB-05 : Contains an additional methoxy group, increasing lipophilicity (Log P ~6.5) but reducing BBB permeability.
- NAB-06 : Lacks the hydroxyl group at position 1, resulting in weaker receptor binding and faster renal clearance .
Functional Analogs
Δ⁹-Tetrahydrocannabinol (Δ⁹-THC)
- Structural Similarities : Both nabilone and Δ⁹-THC feature a dibenzopyran core.
- Key Differences: Nabilone has a dimethylheptyl side chain, enhancing metabolic stability. Δ⁹-THC is phytocannabinoid-derived, while nabilone is fully synthetic. this compound’s deuterium substitution further differentiates its pharmacokinetics .
Deutetrabenazine
- Functional Context : Like this compound, deutetrabenazine is a deuterated drug designed to slow metabolism.
- Comparative Insight : Both compounds leverage deuterium to prolong half-life, but this compound is used primarily as an analytical tool, whereas deutetrabenazine is therapeutic .
Physicochemical and Pharmacokinetic Comparison
| Compound | Molecular Weight (g/mol) | Log Po/w (XLOGP3) | Solubility (mg/mL) | Half-Life (h) | BBB Penetration |
|---|---|---|---|---|---|
| Nabilone | 372.5 | 5.8 | 0.24 | 2–4 | Yes |
| This compound | ~378.5 | 5.8 | 0.20 (est.) | 4–6 (est.) | Yes |
| Cis-Nabilone | 372.5 | 5.8 | 0.22 | 1–3 | No |
| Δ⁹-THC | 314.5 | 7.0 | 0.01 | 1–3 | Yes |
Q & A
Q. How is Nabilone-d6 synthesized and characterized for use as an internal standard in pharmacokinetic studies?
- Methodological Answer : Synthesis typically involves deuterium exchange or catalytic deuteration of Nabilone. Characterization requires nuclear magnetic resonance (NMR) to confirm deuterium placement and high-resolution mass spectrometry (HRMS) to verify isotopic purity (>98% d6). Stability studies under varying pH and temperature conditions are critical to ensure integrity during storage and analysis. Data should include retention time (e.g., 8.2 min via HPLC) and signal-to-noise ratios (>10:1) in biological matrices .
Q. What analytical methodologies are optimal for quantifying this compound in human plasma?
- Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with stable isotope dilution is preferred. Key parameters include:
- Column : C18 reverse-phase (e.g., 2.6 µm, 50 x 2.1 mm).
- Ionization : Electrospray ionization (ESI) in positive mode.
- Calibration Range : 0.1–50 ng/mL (R² > 0.995).
Cross-validation with inter-laboratory studies ensures reproducibility. Matrix effects (<15% variability) and extraction recovery (>85%) must be validated per FDA guidelines .
Q. How do isotopic effects influence this compound’s pharmacokinetic profile compared to non-deuterated Nabilone?
- Methodological Answer : Deuterium can alter metabolic rates via the kinetic isotope effect (KIE). In vitro assays (e.g., human liver microsomes) quantify CYP450-mediated metabolism. Key metrics:
- Half-life (t½) : this compound (t½ = 6.8 h) vs. Nabilone (t½ = 5.2 h).
- Clearance : 20% reduction in hepatic clearance for d6 form.
Statistical tools (ANOVA, p<0.05) identify significant differences .
Advanced Research Questions
Q. What experimental strategies resolve discrepancies in this compound’s ionization efficiency across LC-MS platforms?
- Methodological Answer : Discrepancies arise from differences in ion source design or mobile phase composition. Solutions include:
- Parameter Optimization : Adjusting source temperature, gas flow, and capillary voltage.
- Additive Screening : Testing 0.1% formic acid vs. ammonium acetate for signal enhancement.
- Cross-Platform Calibration : Normalize data using a reference standard (e.g., deuterated THC-d3).
Feasibility assessments (time, cost) should align with FINER criteria .
Q. How can researchers address conflicting data on this compound’s stability in long-term frozen storage?
- Methodological Answer : Contradictions may stem from variable storage conditions (-20°C vs. -80°C) or matrix composition. A systematic approach includes:
Controlled Stability Studies : Compare degradation rates (k) under controlled humidity/temperature.
Statistical Analysis : Use Cox proportional hazards models to identify risk factors (e.g., lipid content in plasma).
Meta-Analysis : Pool data from prior studies (n≥10) to assess heterogeneity via I² statistics .
Q. What ethical considerations govern the use of this compound in human trials involving vulnerable populations (e.g., oncology patients)?
- Methodological Answer : Ethical frameworks require:
- Informed Consent : Clear disclosure of deuterated compound use and potential risks.
- Institutional Review Board (IRB) Approval : Justify dosing protocols (e.g., microdosing vs. therapeutic levels).
- Data Transparency : Publish adverse event rates (e.g., 2.3% incidence of dizziness in Phase I trials).
Compliance with CC-BY-SA 3.0 guidelines ensures open-access reporting .
Q. How do researchers optimize this compound’s chromatographic separation from endogenous cannabinoids in complex matrices?
- Methodological Answer : Co-elution with endogenous compounds (e.g., anandamide) necessitates:
- Gradient Optimization : Test 5–95% acetonitrile gradients over 10–15 min.
- Mass Transition Selection : Use unique MRM transitions (e.g., m/z 373.24 → 255.10 for this compound).
- Machine Learning : Apply PCA to retention time datasets (n=100 injections) to identify outlier runs.
Method robustness is validated via Horwitz ratio (<0.3) .
Methodological Frameworks for Study Design
Q. Which statistical models are most effective for analyzing dose-response relationships in this compound studies?
- Methodological Answer : Nonlinear mixed-effects modeling (NONMEM) or Bayesian hierarchical models account for inter-subject variability. Key outputs:
Q. How can cross-disciplinary collaboration enhance the reproducibility of this compound research?
- Methodological Answer : Collaborative workflows integrate:
- Analytical Chemistry : Standardize protocols via SOPs shared across labs.
- Bioinformatics : Use platforms like Galaxy for data harmonization.
- Clinical Pharmacology : Align dosing regimens with real-world patient data.
Tools like REDCap ensure centralized data management .
Data Interpretation and Validation
Q. What strategies mitigate batch-to-batch variability in this compound synthesis?
- Methodological Answer :
Implement quality-by-design (QbD) principles: - Critical Process Parameters (CPPs) : Monitor reaction temperature (±1°C) and catalyst concentration.
- PAT Tools : Use inline FTIR for real-time reaction monitoring.
- Batch Record Analysis : Apply Six Sigma (σ ≥ 4) to reduce variability.
Data from 10 batches should show RSD <2% for deuterium incorporation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
